二碘化钼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dioxomolybdenum complexes have been investigated due to their potential biological activities such as antitumor, antifungal, and antiviral properties . They have also been used as efficient and cheap catalysts for the reductive depolymerization of plastic waste into value-added compounds and fuels .

Synthesis Analysis

Dioxomolybdenum complexes were prepared by solution-based reactions . They have been synthesized by the reaction of [MoO2(acac)2] with the corresponding aroylhydrazones in the presence of donor solvents DMSO and DMF .Molecular Structure Analysis

The overall geometry of these complexes can be regarded as a distorted octahedron with the tridentate thiosemicarbazonato ligands bonded to the MoO2 2+ core .Chemical Reactions Analysis

Dioxomolybdenum complexes have been applied as efficient, inexpensive, and benign catalysts to deoxygenation reactions of a diverse number of compounds .Physical And Chemical Properties Analysis

Molybdenum is a lustrous silver-white solid with typically metallic properties. It is a transition metal; hence it is less reactive than the typical metals and more reactive than the less typical metals .科学研究应用

生物医学应用:MoS2 因其独特的结构、物理化学、光学和生物学特性而被探索用于治疗、生物成像和生物传感应用。它在药物递送、基因递送、光疗、联合疗法和治疗诊断学中显示出潜力 (Yadav 等,2018)。

纳电子学和光电子学:由于其超薄层状结构和直接带隙,少层 MoS2 在纳电子学和光电子学中具有重要意义,在柔性器件、自旋电子学和谷电子学中得到应用 (Ganatra 和 Zhang,2014)。

环境净化:已证明层间距加宽的 MoS2 纳米片可以有效去除水生系统中的汞,显示出它们在环境修复中的潜力 (Ai 等,2016)。

能量储存和催化:MoS2 独特的二维结构使其适用于催化、能量储存、电子学和光电子学 (Li 和 Zhu,2015)。

固体润滑:MoS2 是一种广泛使用的固体润滑剂,尤其是在航空航天领域,因为它在不同的环境条件下具有优异的润滑性能 (Vazirisereshk 等,2019)。

风险和毒理学:目前正在研究与大规模生产和使用 MoS2 纳米材料相关的潜在风险,研究重点是它们对环境和人类健康的影响 (Xu 等,2020)。

未来方向

属性

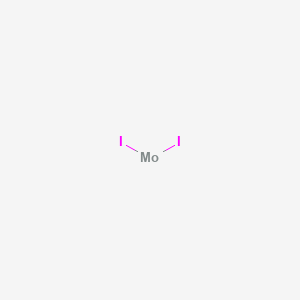

IUPAC Name |

diiodomolybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Mo/h2*1H;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQZRYZJQWFZNG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mo](I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Mo |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276392 |

Source

|

| Record name | Diiodomolybdenum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14055-74-4 |

Source

|

| Record name | Diiodomolybdenum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum(II) Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

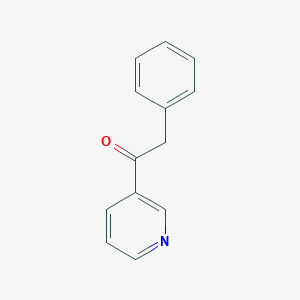

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)